molecular formula C6H7FN2O B2414537 4-Fluoro-6-methoxypyridin-3-amine CAS No. 1805931-15-0

4-Fluoro-6-methoxypyridin-3-amine

Cat. No.: B2414537
CAS No.: 1805931-15-0
M. Wt: 142.133
InChI Key: XONBSBFWSVTVBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been described . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . Also, the synthesis and application of trifluoromethylpyridines have been described .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-6-methoxypyridin-3-amine” are not well-documented .

Scientific Research Applications

Structural and Binding Properties

  • Protonation and Hydrogen Bonding : The study by Böck et al. (2021) involves the synthesis and structural characterization of compounds closely related to 4-Fluoro-6-methoxypyridin-3-amine. These compounds demonstrate distinct protonation sites and intermolecular hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability in similar chemical structures (Böck et al., 2021).

Applications in Medicinal Chemistry

  • Antitumor Activity : Research by Tsuzuki et al. (2004) includes a compound structurally similar to this compound, which was evaluated for its cytotoxic activity against various tumor cell lines. This study provides insights into the structure-activity relationships essential for developing clinically useful antitumor agents (Tsuzuki et al., 2004).

Chemical Synthesis and Reactivity

  • Deprotometalation and Functionalization : Hedidi et al. (2016) investigated the deprotometalation of methoxy- and fluoro-pyridines, similar to this compound, providing valuable insights into functionalizing such compounds, which is crucial for various chemical syntheses (Hedidi et al., 2016).
  • Nucleophilic Amination : Pang et al. (2018) developed a protocol for the nucleophilic amination of methoxypyridines, offering a concise access route to aminopyridines, potentially expanding the scope of medicinal applications for compounds like this compound (Pang et al., 2018).

Fluorescence and Labeling Applications

  • Fluorescent Labeling : Hirano et al. (2004) described the use of a fluorophore derived from a compound structurally similar to this compound for biomedical analysis. This research highlights the potential of such compounds in fluorescent labeling and their applications in various scientific fields (Hirano et al., 2004).

Properties

IUPAC Name

4-fluoro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBSBFWSVTVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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